Methyl 2-(dimethoxymethyl)nicotinate

Description

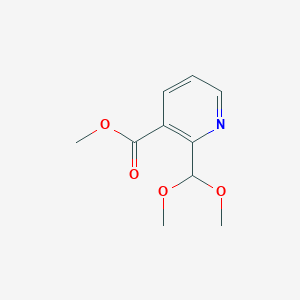

Methyl 2-(dimethoxymethyl)nicotinate is an organic compound with the molecular formula C10H13NO4. It is a derivative of nicotinic acid and is characterized by the presence of a dimethoxymethyl group attached to the second position of the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

211.21 g/mol |

IUPAC Name |

methyl 2-(dimethoxymethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C10H13NO4/c1-13-9(12)7-5-4-6-11-8(7)10(14-2)15-3/h4-6,10H,1-3H3 |

InChI Key |

ZALDZHYXSVXRAX-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=C(C=CC=N1)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethoxymethyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. One common method involves the reaction of 1,1,3,3-tetramethoxypropane with nicotinic acid under acidic conditions to yield the desired product . The reaction is carried out at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of solid acid catalysts, such as MoO3/SiO2, has been reported to improve the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethoxymethyl)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Nicotinic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(dimethoxymethyl)nicotinate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.

Synthesis of Antitumor Agents

One notable application is its use in the synthesis of antitumor agents. For instance, it acts as an intermediate in the preparation of compounds like ML-120B and BAY-1082439, which are currently in preclinical stages for cancer treatment. The synthesis involves using this compound to create derivatives that exhibit cytotoxic properties against tumor cells .

Neuroprotective Properties

Research has indicated that derivatives of this compound may possess neuroprotective effects. Studies suggest that these compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Organic Synthesis

The compound is also utilized in organic synthesis due to its reactivity and ability to form various derivatives.

Nucleophilic Dearomatization

Recent strategies have highlighted the role of this compound in nucleophilic dearomatization reactions. This process allows for the transformation of pyridine rings into more reactive intermediates, facilitating the synthesis of complex organic molecules .

Synthesis of Fused Pyridones

This compound has been successfully employed as a building block for fused pyridones, which are important in medicinal chemistry for their diverse biological activities. The synthesis involves regioselective methoxylation followed by esterification, showcasing the compound's versatility as a synthetic intermediate .

Agricultural Applications

In agriculture, this compound has potential applications as a pesticide or herbicide.

Pest Resistance

Preliminary studies suggest that derivatives of this compound could enhance plant resistance against pests and diseases. The mechanism may involve modulation of plant defense pathways, although further research is necessary to validate these findings .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | ML-120B, BAY-1082439 |

| Organic Synthesis | Nucleophilic dearomatization | Various complex organic molecules |

| Organic Synthesis | Fused pyridones | Methyl 2-amino-6-methoxynicotinate |

| Agricultural Applications | Pest resistance | Potential herbicides/pesticides |

Case Studies

Case Study 1: Synthesis of Antitumor Agents

In a study aimed at developing new cancer therapies, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating strong potential for clinical development .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective properties of derivatives derived from this compound revealed promising results in animal models of neurodegeneration. The compounds showed an ability to modulate neurotransmitter levels and reduce oxidative stress markers .

Mechanism of Action

The mechanism of action of Methyl 2-(dimethoxymethyl)nicotinate involves its interaction with specific molecular targets. It is believed to exert its effects through the modulation of prostaglandin pathways, leading to vasodilation and increased blood flow . This mechanism is similar to that of other nicotinic acid derivatives, which are known to influence inflammatory and vascular responses.

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.

Ethyl nicotinate: Another ester of nicotinic acid with similar properties.

Nicotinamide: An amide derivative of nicotinic acid with distinct biological activities.

Uniqueness

Methyl 2-(dimethoxymethyl)nicotinate is unique due to the presence of the dimethoxymethyl group, which imparts distinct chemical and physical properties. This modification enhances its solubility and reactivity, making it a valuable compound in various chemical syntheses and pharmaceutical formulations .

Biological Activity

Methyl 2-(dimethoxymethyl)nicotinate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative of nicotinic acid, characterized by the presence of two methoxy groups. This structural modification enhances its lipophilicity and bioavailability, facilitating its absorption through biological membranes.

The biological activity of this compound primarily stems from its ability to act as a vasodilator . Similar to other methyl esters of nicotinic acid, it is believed to promote the release of prostaglandins , which are compounds that induce vasodilation by relaxing vascular smooth muscle. This effect can enhance blood flow and reduce local tissue ischemia.

Key Mechanisms:

- Vasodilation : Induces localized blood flow through prostaglandin release.

- Metabolism : Undergoes hydrolysis to yield nicotinic acid, which is essential for coenzyme synthesis (NAD and NADP) in cellular metabolism.

Absorption

This compound exhibits rapid absorption following topical administration due to its lipophilic nature. Studies indicate that similar compounds can penetrate the stratum corneum effectively, with approximately 80-90% absorption observed in vitro in skin models.

Distribution

Once absorbed, the compound is distributed primarily to the liver, kidneys, and adipose tissues. This distribution pattern is consistent with other nicotinic acid derivatives.

Metabolism and Elimination

The compound undergoes ester hydrolysis, producing nicotinic acid and methanol. The metabolic pathway mirrors that of nicotinic acid itself, with renal excretion being the primary route for elimination.

Biological Activity Findings

Recent studies have highlighted various biological activities associated with this compound:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in preclinical models.

- Analgesic Properties : Similar compounds have been tested for pain relief efficacy, suggesting potential applications in pain management.

- Vascular Health : By improving blood flow and reducing vascular resistance, it may benefit conditions related to poor circulation.

Case Study 1: Topical Application for Pain Relief

A study involving human subjects demonstrated that topical application of methyl nicotinate derivatives resulted in significant vasodilation and pain relief in conditions such as muscle soreness and joint pain. The results indicated a marked improvement in local blood flow and reduction in discomfort levels post-application.

Case Study 2: Vascular Disorders in Veterinary Medicine

Methyl nicotinate has been utilized in veterinary preparations for treating vascular disorders in livestock. Its efficacy was evaluated based on improvement metrics such as reduced edema and enhanced recovery from injuries.

Data Table: Summary of Biological Activities

Q & A

Q. How can systematic reviews address discrepancies in the compound’s reported physicochemical properties?

- Methodological Answer : Follow PRISMA guidelines to aggregate data from peer-reviewed journals and regulatory databases (e.g., NIST, ECHA). Exclude non-peer-reviewed sources (e.g., vendor catalogs). Perform meta-analysis using random-effects models to calculate weighted averages for properties like logP and melting point .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.